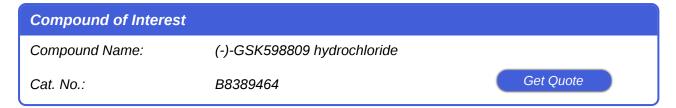


(-)-GSK598809 Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-GSK598809 hydrochloride is a potent and selective antagonist of the dopamine D3 receptor (DRD3).[1] The dopamine D3 receptor, a G protein-coupled receptor, is primarily expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward pathways. Its role in these processes has made it a significant target for the development of therapeutics for substance use disorders, schizophrenia, and other neuropsychiatric conditions.[2][3] This technical guide provides a comprehensive overview of the synthesis and chemical properties of (-)-GSK598809 hydrochloride, intended to support researchers and professionals in the field of drug development.

Chemical Properties

(-)-GSK598809 is the (1S,5R)-enantiomer of GSK598809. The hydrochloride salt form is often utilized in research due to its potential for improved water solubility and stability compared to the free base.[4]

Table 1: Chemical and Physical Properties of (-)-GSK598809 Hydrochloride



Property	Value	Reference
IUPAC Name	5-(5-((3-((1S,5R)-1-(2-fluoro-4- (trifluoromethyl)phenyl)-3- azabicyclo[3.1.0]hexan-3- yl)propyl)thio)-4-methyl-4H- 1,2,4-triazol-3-yl)-4- methyloxazole hydrochloride	[1]
CAS Number	863766-31-8	[1]
Molecular Formula	C22H24CIF4N5OS	[1]
Molecular Weight	517.97 g/mol	[1]
Exact Mass	517.1326	[1]
Appearance	To be determined (likely a solid)	
Melting Point	Not publicly available	_
Solubility	Not publicly available for the hydrochloride salt. The tartrate salt was formulated in 0.5% w/v hydroxypropylmethylcellulose and 0.1% v/v Tween 80 in buffered sterile water.[4]	

Table 2: Pharmacological Properties of (-)-GSK598809



Parameter	Value	Species	Assay	Reference
Ki (D3 Receptor)	6.2 nM	Radioligand binding	[5]	
Ki (D2 Receptor)	740 nM	Radioligand binding	[5]	
Selectivity (D2/D3)	~120-fold	[5]		_

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of **(-)-GSK598809 hydrochloride** is not readily available in peer-reviewed literature, the synthesis of related 3-azabicyclo[3.1.0]hexane derivatives and triazole compounds is described in the patent literature, with patent WO2008040823A1 being a key reference for compounds of this class. The general synthetic strategy likely involves the preparation of the key intermediates: the chiral (1S,5R)-1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane core and the 3-((4-methyl-5-(4-methyloxazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)propan-1-amine side chain, followed by their coupling. The final step would involve the formation of the hydrochloride salt.

A plausible, generalized synthetic route would be:

- Synthesis of the Azabicyclo[3.1.0]hexane Core: Asymmetric synthesis of the chiral bicyclic amine is a critical step, likely involving methods to establish the desired stereochemistry at the bridgehead carbons.
- Synthesis of the Triazole-Thio-Propylamine Side Chain: This would involve the construction of the substituted 1,2,4-triazole ring, followed by the introduction of the propyl-thio linker.
- Coupling Reaction: The azabicyclo[3.1.0]hexane core would be coupled with the triazolecontaining side chain, likely through a nucleophilic substitution or reductive amination reaction.
- Hydrochloride Salt Formation: The final free base would be treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.



Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **(-)-GSK598809 hydrochloride** are not publicly available. However, a general protocol for the formulation of the related tartrate salt for in vivo studies has been described.

Protocol for Formulation of GSK598809 Tartrate Salt:

GSK598809 tartrate salt was formulated in a vehicle consisting of 0.5% w/v hydroxypropylmethylcellulose and 0.1% v/v Tween 80, buffered to pH 5 with 25 mM citrate in sterile water for injection.[4]

Signaling Pathway and Experimental Workflow

Dopamine D3 Receptor Signaling Pathway

(-)-GSK598809 acts as an antagonist at the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon binding of the endogenous ligand dopamine, the D3 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, (-)-GSK598809 prevents the downstream signaling cascade initiated by dopamine.



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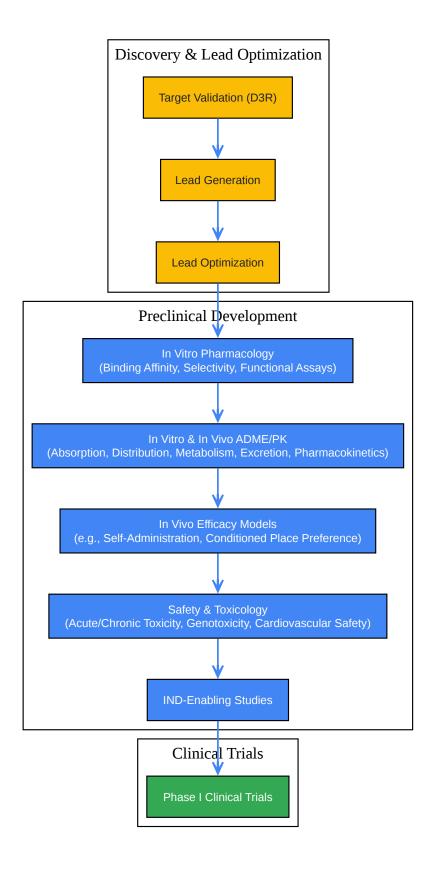


Caption: Dopamine D3 Receptor Signaling Pathway and the Antagonistic Action of (-)-GSK598809.

Preclinical Experimental Workflow for a Novel D3 Receptor Antagonist

The preclinical development of a novel D3 receptor antagonist like (-)-GSK598809 typically follows a structured workflow to assess its pharmacological properties, efficacy, and safety before advancing to clinical trials.





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Caption: Generalized Preclinical Experimental Workflow for a Dopamine D3 Receptor Antagonist.

Conclusion

(-)-GSK598809 hydrochloride is a valuable research tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. While detailed public information on its synthesis and complete physicochemical properties is limited, this guide provides a consolidated overview of the available data. Further research and publication of detailed experimental procedures would be beneficial to the scientific community to facilitate further exploration of this and similar compounds.

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